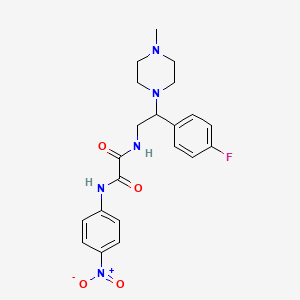

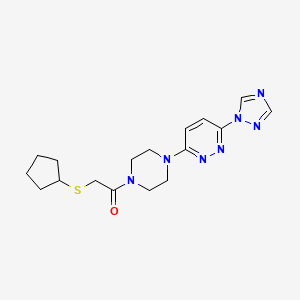

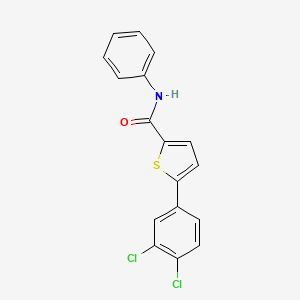

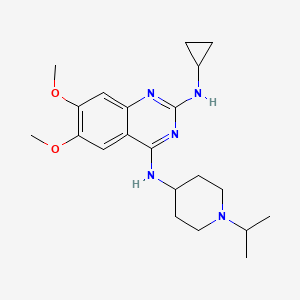

![molecular formula C15H20N4O4S B2598459 1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-31-4](/img/structure/B2598459.png)

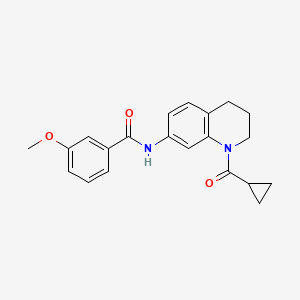

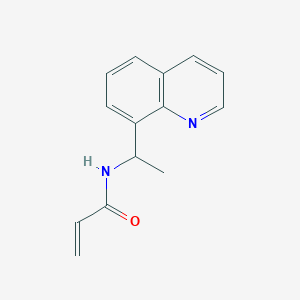

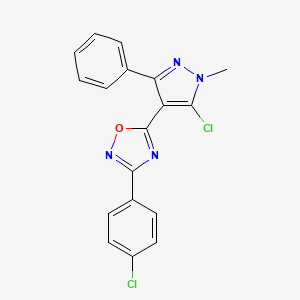

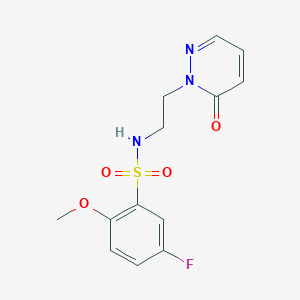

1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

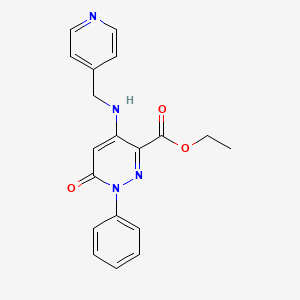

The compound “1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases. They are essential components of nucleic acids and are currently used in the chemotherapy of AIDS .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

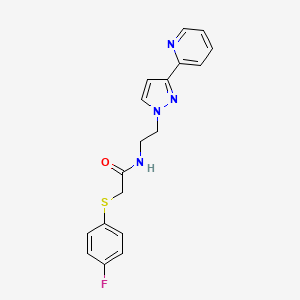

One study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating the chemical versatility of related structures. These compounds were evaluated for their cyclooxygenase inhibition and exhibited notable analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of such derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Novel Synthetic Methods

Another research effort described a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This work underscores the synthetic accessibility of such compounds, paving the way for further pharmacological investigation (Zaki, Radwan, & El-Dean, 2017).

Microwave Irradiation in Synthesis

The use of microwave irradiation to synthesize thieno[2,3-d]pyrimidines represents an innovative approach to chemical synthesis, demonstrating the efficiency and versatility of generating compounds related to 1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide under varied conditions (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Antimicrobial Activity

A study on the antimicrobial activity of some synthesized pyrimidine-triazole derivatives related to this compound demonstrated promising results against selected bacterial and fungal strains. This suggests potential applications in combating microbial infections (Majithiya & Bheshdadia, 2022).

Orientations Futures

Pyrimidine derivatives hold a unique place in medicinal chemistry due to their wide range of biological activities. They are structural analogs of purines and are therefore highly privileged motifs for the development of molecules of biological and pharmaceutical interest . This suggests that the exploration of the chemistry and medicinal diversity of pyrimidine derivatives might pave the way for future discoveries in therapeutic medicine .

Mécanisme D'action

Target of action

Pyrimidine derivatives, which this compound is a part of, are known to interact with various biological targets. They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Mode of action

The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and functional groups. They can interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting key metabolic pathways, or interacting with DNA or RNA .

Biochemical pathways

Pyrimidine derivatives can affect a wide range of biochemical pathways. For example, they can inhibit the synthesis of nucleic acids, interfere with cell division, or modulate the activity of various enzymes .

Pharmacokinetics

The ADME properties of pyrimidine derivatives can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of pyrimidine derivatives can include inhibition of cell growth, induction of apoptosis, modulation of immune response, and alteration of signal transduction pathways .

Action environment

The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

1,3-dimethyl-N-(2-morpholin-4-ylethyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-17-13(21)10-9-11(24-14(10)18(2)15(17)22)12(20)16-3-4-19-5-7-23-8-6-19/h9H,3-8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZVHROLOXGFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCCN3CCOCC3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)

![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)